Ardisiphenol B
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Overview
Description
Ardisiphenol B is an acetate ester obtained from the formal condensation of acetic acid with the hydroxy group at position 1 of 6-[(8Z)-pentadec-8-en-1-yl]benzene-1,2,4-triol. Isolated from the dried fruits of Ardisia colorata, it exhibits scavenging activity towards DPPH radicals and cytotoxicity against murine breast cancer cell line, FM3A. It has a role as a metabolite, an antineoplastic agent and a radical scavenger. It is a member of resorcinols and an acetate ester. It derives from a 6-[(8Z)-pentadec-8-en-1-yl]benzene-1,2,4-triol.
Scientific Research Applications
Antitumor Activity
Ardisiphenol D, a derivative of Ardisiphenol, has shown significant antitumor effects. It exerts these effects by inducing apoptosis in human non-small-cell lung cancer A549 cells. This involves the activation of caspase-3 and the up-regulation of the ratio of bax/bcl-2 protein expression, leading to cell death. Moreover, in vivo studies have demonstrated that Ardisiphenol D can suppress A549 tumor growth in nude mice, indicating its potential as an antitumor agent (Zhao et al., 2014).
Antioxidant Properties
Ardisiphenols, including variants like Ardisiphenol B, have been identified as novel antioxidants. Isolated from the fruits of Ardisia colorata, they display scavenging activities towards radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH), indicating their potential in combating oxidative stress. They have also shown cytotoxicities against certain cancer cell lines, suggesting their therapeutic potential in oncology (Sumino et al., 2001).
Antibacterial Activity
New phenol compounds related to Ardisiphenol, such as Ardisiphenol I and J, have shown moderate antibacterial activity against certain strains like Enterococcus faecalis. This suggests that Ardisiphenol derivatives could have applications in combating bacterial infections (Ye et al., 2022).
Endoplasmic Reticulum Stress Pathway Induction
Alkylphenol derivatives from Ardisia brevicaulis, like Ardisiphenol E and F, induce endoplasmic reticulum (ER) stress in human non-small-cell lung cancer cells. This stress leads to G1 arrest and apoptosis, suggesting these compounds' potential in cancer therapy (Zhu et al., 2012).
Properties
Molecular Formula |
C23H36O4 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[2,4-dihydroxy-6-[(Z)-pentadec-8-enyl]phenyl] acetate |
InChI |
InChI=1S/C23H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(25)18-22(26)23(20)27-19(2)24/h8-9,17-18,25-26H,3-7,10-16H2,1-2H3/b9-8- |
InChI Key |
QIOIOJNMBXOYMA-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C |
Synonyms |
ardisiphenol B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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